molecular formula C10H9BrO2 B1323737 4-(2-Bromo-2-propenyl)benzoic acid CAS No. 732249-63-7

4-(2-Bromo-2-propenyl)benzoic acid

Cat. No. B1323737
M. Wt: 241.08 g/mol
InChI Key: UJPJCPKHYSTVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the molecular formula C10H9BrO2 . It is a reagent used in the synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of “4-(2-Bromo-2-propenyl)benzoic acid” consists of a benzoic acid group attached to a bromo-propenyl group . The molecular weight of this compound is 241.08 .


Chemical Reactions Analysis

“4-(2-Bromo-2-propenyl)benzoic acid” can participate in various chemical reactions due to the presence of the reactive bromo-propenyl group. It has been used as a reagent in the synthesis of 5-thia-2,6-diamino-4 (3H)-oxopyrimidine as potent inhibitors of glycinamide ribonucleotide transformylase (GART) .

Scientific Research Applications

Radiosynthesis in Medical Imaging

4-(2-Bromo-2-propenyl)benzoic acid is utilized in the synthesis of radio-labeled compounds. For instance, it is used as a precursor in the synthesis of 2-radioiodophloretinic acid, a potential glucose transporter (GLUT) tracer. This compound, synthesized from hydrocinnamic acid, undergoes a radiosynthesis process facilitated by a Cu(I)-assisted nucleophilic non-isotopic exchange reaction, achieving high labeling yields under optimal conditions (Mertens, Boumon, & Steegmans, 2001).

Synthesis of Pyrrole and Pyrrolidine Compounds

4-(2-Bromo-2-propenyl)benzoic acid is instrumental in the synthesis of pyrrole and pyrrolidine compounds. These compounds are synthesized through the condensation of 4-bromo-2-hydroxy benzoic acid hydrazide with aromatic aldehydes and are evaluated for their antibacterial and antifungal activities, showcasing the compound's utility in medicinal chemistry (Mehta, 2013).

Industrial Scale-up of Key Intermediates

In pharmaceutical manufacturing, 4-(2-Bromo-2-propenyl)benzoic acid plays a role as an intermediate. For example, it is used in the scalable synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key component in the production of SGLT2 inhibitors for diabetes therapy. This showcases its utility in the development and mass production of therapeutic drugs (Zhang et al., 2022).

Molecular Structure and Reactivity Analysis

The molecular structure and reactivity of derivatives of 4-(2-Bromo-2-propenyl)benzoic acid are studied using density functional theory (DFT). Such studies are crucial for understanding the chemical reactivity, which aids in predicting how these compounds might behave in different environments or reactions. This kind of research is fundamental to the field of computational chemistry and material science (Yadav et al., 2022).

Antiviral and Cytotoxic Activities

Research also explores the antiviral and cytotoxic activities of compounds derived from 4-(2-Bromo-2-propenyl)benzoic acid. For instance, specific derivatives have shown distinct antiviral activity against Herpes simplex and vaccinia viruses, highlighting the compound's potential in the development of new antiviral drugs (Selvam et al., 2010).

properties

IUPAC Name

4-(2-bromoprop-2-enyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,1,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPJCPKHYSTVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641269
Record name 4-(2-Bromoprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromo-2-propenyl)benzoic acid

CAS RN

732249-63-7
Record name 4-(2-Bromoprop-2-en-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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